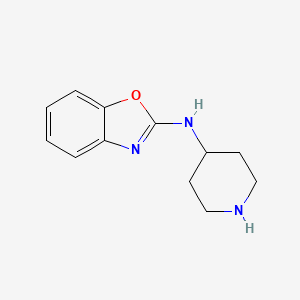

N-(4-piperidinyl)-2-benzoxazolamine

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-piperidin-4-yl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)15-12(16-11)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |

InChI Key |

SRPKOCIOQSJHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(4-piperidinyl)-2-benzoxazolamine include piperidine- and benzoxazole-containing compounds, such as N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) from the provided evidence. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

*Note: Data for this compound inferred from structural analogs due to lack of direct evidence.

Key Findings

Structural Differences :

- The evidence compound replaces the benzoxazole group with a phenylpropanamide chain, reducing aromaticity but increasing hydrophobicity.

- The methoxymethyl substituent on the piperidine ring in the evidence compound may enhance solubility compared to the benzoxazolamine group .

Pharmacological Implications :

- Benzoxazole derivatives often exhibit stronger binding to enzymes (e.g., kinase inhibitors) due to planar aromatic systems, whereas phenylpropanamides are typically intermediates in analgesic or antipsychotic synthesis .

Applications :

- This compound is theorized to target neurological receptors (e.g., serotonin receptors), while the evidence compound is used in synthesizing bulk pharmaceuticals without direct therapeutic activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-(4-piperidinyl)-2-benzoxazolamine and its derivatives?

- Methodological Answer : The synthesis typically involves coupling benzoxazole precursors with piperidine derivatives under reflux conditions. For example, intermediates like 2-chloroacetamide or 3-chloropropanamide can react with substituted piperidines in acetone/acetonitrile mixtures with potassium carbonate as a base . Purification often involves recrystallization from ethanol or water-ice mixtures to isolate high-purity products. Key steps include monitoring reaction progress via TLC and optimizing solvent ratios to enhance yield.

Q. How is structural characterization of this compound performed to confirm molecular integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and bond connectivity. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemistry and crystal packing (e.g., CCDC deposition numbers for analogs in ). Infrared (IR) spectroscopy can identify functional groups like amides or aromatic rings, as referenced in NIST-standardized protocols .

Q. What in vitro assays are used for preliminary pharmacological screening of benzoxazole-piperidine hybrids?

- Methodological Answer : Receptor-binding assays (e.g., histamine H1/H4 receptors) are conducted using radioligand displacement studies. For example, competitive binding experiments with [³H]-mepyramine (H1) or [³H]-histamine (H4) in transfected HEK293 cells, followed by IC₅₀ calculations via nonlinear regression analysis . Fluorescence-based assays may also evaluate enzyme inhibition (e.g., cyclooxygenase or kinases).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced receptor selectivity?

- Methodological Answer : SAR analysis involves systematic modifications:

- Piperidine Substitution : Introducing fluorobenzyl or methoxyphenethyl groups (e.g., ) improves lipophilicity and H1 receptor affinity.

- Benzoxazole Modifications : Electron-withdrawing groups (e.g., Cl at position 5) enhance metabolic stability .

- Data-Driven Optimization : Computational docking (e.g., AutoDock Vina) identifies key interactions with receptor residues, validated by mutagenesis studies .

Q. What experimental approaches address contradictions in reported biological activities of structurally similar benzoxazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Resolving these requires:

- Standardized Protocols : Replicating assays under identical conditions (e.g., pH, temperature).

- Meta-Analysis : Cross-referencing data from multiple studies (e.g., vs. ) to identify confounding factors.

- Orthogonal Validation : Confirmatory assays (e.g., SPR for binding kinetics, functional cAMP assays for GPCR activity).

Q. How are in vivo pharmacokinetic properties evaluated for this compound analogs?

- Methodological Answer : Rodent models are used to assess:

- Bioavailability : Oral vs. intravenous administration, with plasma concentration measured via LC-MS/MS.

- Metabolic Stability : Microsomal incubation (human/rat liver) to quantify half-life (t₁/₂) and identify metabolites .

- Blood-Brain Barrier Penetration : Brain-to-plasma ratio calculations post-administration, supported by logP values from HPLC .

Q. What strategies mitigate off-target effects in benzoxazole-based compounds during lead optimization?

- Methodological Answer :

- Selectivity Profiling : Broad-panel screening against GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels).

- Prodrug Design : Masking reactive groups (e.g., ester prodrugs of amines) to reduce non-specific interactions .

- Crystallography : Resolving ligand-receptor co-crystal structures to eliminate unfavorable interactions (e.g., ).

Key Challenges and Recommendations

- Synthetic Challenges : Side reactions during piperidine alkylation (e.g., over-alkylation) require strict temperature control .

- Data Reproducibility : Adopt open-access spectral databases (e.g., NIST ) for cross-laboratory validation.

- Translational Gaps : Prioritize analogs with balanced lipophilicity (logP 2–3) and metabolic stability (t₁/₂ > 60 min) for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.